molecular formula C15H15FO3S2 B3134527 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 400081-09-6

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

Cat. No.: B3134527
CAS No.: 400081-09-6
M. Wt: 326.4 g/mol
InChI Key: NXMORFIFWZNCIS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound with the molecular formula C15H13FO3S2 It is characterized by the presence of a fluorophenyl group, a phenylsulfonyl group, and a propanol backbone

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenylsulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated compound to form the fluorophenylsulfanyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the phenylsulfonyl group.

    Propanol Backbone Formation: The final step involves the addition of a propanol moiety through a suitable nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl position.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and phenylsulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol can be compared with similar compounds such as:

    1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenyl-1-piperazinyl)-2-propanol: This compound has a piperazine ring instead of a sulfonyl group, leading to different chemical and biological properties.

    1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one: This compound has a ketone group instead of a propanol backbone, affecting its reactivity and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(4-fluorophenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMORFIFWZNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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